Butyl 2-(carbamoylamino)acetate
Description
Butyl 2-(carbamoylamino)acetate is a synthetic organic compound featuring a butyl ester backbone modified with a carbamoylamino (-NH-CONH₂) functional group at the α-position of the acetate moiety. This structural motif combines the volatility and solvent properties of esters with the hydrogen-bonding capacity of the carbamoylamino group, making it distinct from simpler alkyl acetates. Potential applications may span specialty solvents, pharmaceutical intermediates, or agrochemicals, depending on its stability and reactivity profile.
Properties
IUPAC Name |
butyl 2-(carbamoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-4-12-6(10)5-9-7(8)11/h2-5H2,1H3,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQQMKSCQCEHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butyl Acetate (C₆H₁₂O₂)
- Molecular weight : 116.16 g/mol
- Boiling point : 126°C
- Density : 0.8825 g/cm³ at 20°C
- Applications : Widely used as a solvent in coatings, adhesives, and inks due to its low cost, moderate volatility, and fruity odor.
This modification likely reduces volatility (higher boiling point than butyl acetate) and enhances solubility in polar solvents. However, the carbamoylamino group may also render the compound more susceptible to hydrolysis under acidic or basic conditions compared to unsubstituted esters.
Butyl Carbitol Acetate (C₁₀H₂₀O₄)
- Molecular weight : 204.3 g/mol
- Boiling point : 246.7°C
- Solubility : 6.5 g/100g in water at 25°C.
- Applications : High-boiling solvent for industrial coatings, cleaners, and inks; acts as a dispersant and coalescing agent.
Comparison: Butyl carbitol acetate contains ether linkages in addition to the ester group, contributing to its high boiling point and water solubility. In contrast, the carbamoylamino group in butyl 2-(carbamoylamino)acetate introduces nitrogen-based functionality, which may enable interactions with biological targets (e.g., enzyme active sites) or improve compatibility with polar resins. However, the absence of ether linkages in the target compound suggests lower thermal stability compared to butyl carbitol acetate.
Carglumic Acid (N-Carbamoyl-L-Glutamic Acid, C₆H₁₀N₂O₅)
- Molecular weight : 190.16 g/mol
- Functional groups: Carboxylic acid and carbamoylamino.
- Applications : Pharmaceutical agent for treating hyperammonemia; acts as a cofactor in the urea cycle.
Comparison: Carglumic acid shares the carbamoylamino group with this compound but replaces the ester with carboxylic acid groups.
Data Table: Comparative Analysis
*Inferred properties based on structural analogs.
Research Implications and Gaps
- Stability Studies: Hydrolysis of the ester or carbamoylamino group under varying pH conditions warrants investigation, as this impacts shelf life and application suitability.
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